molecular formula C46H70O9 B12590277 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate CAS No. 477723-20-9

2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate

Cat. No.: B12590277
CAS No.: 477723-20-9
M. Wt: 767.0 g/mol
InChI Key: UDYWCRONYIQNQV-UHFFFAOYSA-N
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Description

2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound characterized by its anthracene core substituted with hexyloxy groups and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves multiple steps. The starting material is often an anthracene derivative, which undergoes a series of substitution reactions to introduce the hexyloxy groups. The final step involves the acetylation of the anthracene derivative to form the acetate moiety. The reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or cell membranes, influencing various biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6,7-Pentakis(methoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
  • 2,3,5,6,7-Pentakis(ethoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
  • 2,3,5,6,7-Pentakis(butyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate

Uniqueness

The uniqueness of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate lies in its specific hexyloxy substitutions, which impart distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

477723-20-9

Molecular Formula

C46H70O9

Molecular Weight

767.0 g/mol

IUPAC Name

(2,3,5,6,7-pentahexoxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C46H70O9/c1-7-12-17-22-27-50-37-32-35-39(45(54-31-26-21-16-11-5)43(37)52-29-24-19-14-9-3)41(48)36-33-38(51-28-23-18-13-8-2)44(53-30-25-20-15-10-4)46(55-34(6)47)40(36)42(35)49/h32-33H,7-31H2,1-6H3

InChI Key

UDYWCRONYIQNQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCC)OCCCCCC)OC(=O)C)OCCCCCC)OCCCCCC

Origin of Product

United States

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